molecular formula C9H11NO5S B14216359 S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate CAS No. 570368-46-6

S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate

Cat. No.: B14216359
CAS No.: 570368-46-6
M. Wt: 245.25 g/mol
InChI Key: FATKERWUZCOUMK-UHFFFAOYSA-N
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Description

S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a thioester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable thioester precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate ion channels, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate is unique due to its specific combination of a pyrrolidinone ring and a thioester group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

570368-46-6

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-propanoylsulfanylacetate

InChI

InChI=1S/C9H11NO5S/c1-2-9(14)16-5-8(13)15-10-6(11)3-4-7(10)12/h2-5H2,1H3

InChI Key

FATKERWUZCOUMK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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